molecular formula C10H11NO6 B8554949 Methyl 3-(2-hydroxyethoxy)-4-nitrobenzoate

Methyl 3-(2-hydroxyethoxy)-4-nitrobenzoate

Cat. No. B8554949
M. Wt: 241.20 g/mol
InChI Key: SRZDHUCDRZWFIJ-UHFFFAOYSA-N
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Patent
US05602277

Procedure details

To a sample of methyl 3-(2-hydroxyethoxy)-4-nitrobenzoate (3.28 g, 0.0136 mol) dissolved in ethanol was added platinum oxide (50 mg). The mixture was hydrogenated for 40 min at 35 psi. Thin-layer chromatographic analysis (SiO2, 3:2 hexane:ethyl acetate) showed disappearance of starting material along with the formation of a new, lower-running spot (Rf =01) indicating the reaction was complete. The mixture was then filtered through a pad of Celite and the pad washed with fresh ethanol. The filtrate was concentrated and dried in vacuo to give 2.9 g (100%) of methyl 4-amino-3-(2-hydroxyethoxy)benzoate as an off-white solid.
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][O:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][C:14]=1[N+:15]([O-])=O)[C:8]([O:10][CH3:11])=[O:9].CCCCCC.C(OCC)(=O)C>C(O)C.[Pt]=O>[NH2:15][C:14]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][C:5]=1[O:4][CH2:3][CH2:2][OH:1]

Inputs

Step One
Name
Quantity
3.28 g
Type
reactant
Smiles
OCCOC=1C=C(C(=O)OC)C=CC1[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a pad of Celite
WASH
Type
WASH
Details
the pad washed with fresh ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
NC1=C(C=C(C(=O)OC)C=C1)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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